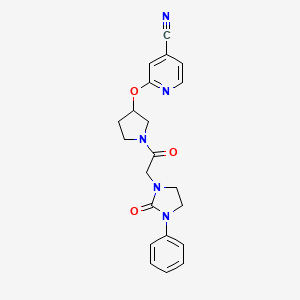![molecular formula C12H18O4 B2365942 {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol CAS No. 392711-13-6](/img/structure/B2365942.png)
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol
Overview
Description
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol is an organic compound with the molecular formula C12H18O4 It is characterized by a phenyl group substituted with a methanol group and a triethylene glycol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with triethylene glycol monomethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde or 4-[2-(2-Methoxyethoxy)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(2-Methoxyethoxy)ethoxy]phenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the phenyl group.
4-Hydroxybenzyl alcohol: Similar in structure but lacks the triethylene glycol chain.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: An oxidized form of the compound.
Uniqueness
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol is unique due to its combination of a phenyl group and a triethylene glycol chain, which imparts specific solubility and reactivity properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[2-(2-methoxyethoxy)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDWDXBVVTXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
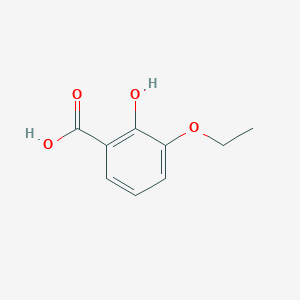
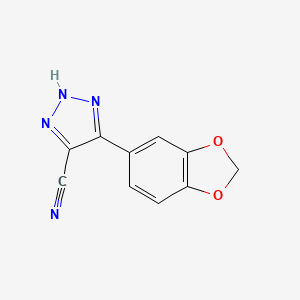
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2365862.png)
![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2365865.png)

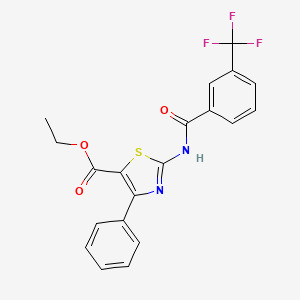
![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
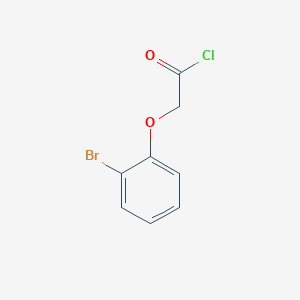

![5-[5-(dithiolan-3-yl)pentanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2365876.png)
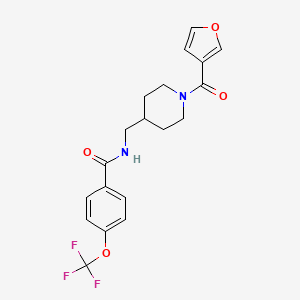
![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)
